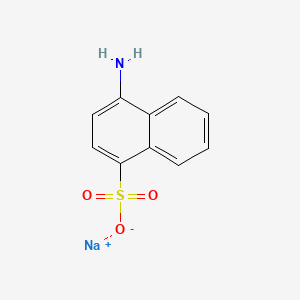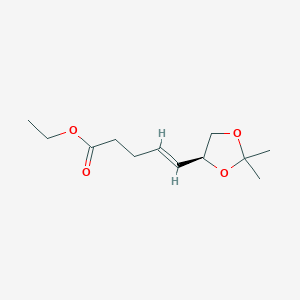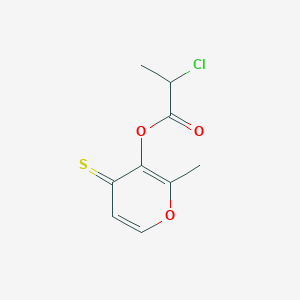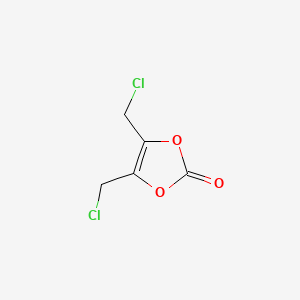
5-Ethyl-demethyl Lercanidipine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-demethyl Lercanidipine is an impurity of Lercanidipine . Lercanidipine is a dihydropyridine calcium channel blocker used for the treatment of essential hypertension .
Synthesis Analysis
The synthesis of Lercanidipine involves several steps. One process involves the preparation of Lercanidipine or its pharmaceutically acceptable salts using novel derivatives of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino compounds . Another process involves esterifying diketene and 3-hydroxypropionitrile in the presence of an alkali to generate propionitrile acetoacetate .Chemical Reactions Analysis
While specific chemical reactions involving 5-Ethyl-demethyl Lercanidipine are not detailed in the search results, it is known that Lercanidipine undergoes reactions related to its role as a calcium channel blocker .Aplicaciones Científicas De Investigación
1. Pharmacological Properties and Efficacy
Lercanidipine is recognized for its vasoselective properties as a dihydropyridine calcium channel antagonist, leading to systemic vasodilation by inhibiting calcium ions' influx through L-type calcium channels in cell membranes. Its high lipophilicity contributes to a slower onset and extended duration of action compared to other calcium channel antagonists. Notably, it might also exhibit antiatherogenic activity beyond its antihypertensive effects (Lynne M. Bang, Therese M. Chapman, & K. Goa, 2003).
2. Role in Vascular Smooth Muscle Cell Proliferation
In vitro studies and animal models have shown that lercanidipine can inhibit the proliferation and migration of rat vascular smooth muscle cells (VSMCs). This effect is achieved by suppressing the intracellular Ras-MEK1/2-ERK1/2 and PI3K-Akt pathways, and reducing the production of reactive oxygen species. These properties suggest potential therapeutic relevance in preventing human restenosis (Jiunn-ren Wu et al., 2009).
3. Transdermal Drug Delivery Systems
Research has been conducted on developing matrix-type transdermal patches of lercanidipine hydrochloride, aimed at treating hypertension. These patches, leveraging the drug's pharmacokinetics, offer an alternative method of delivery, potentially improving therapeutic efficacy and patient compliance (T. Mamatha et al., 2010).
Direcciones Futuras
Propiedades
Número CAS |
786625-22-7 |
|---|---|
Nombre del producto |
5-Ethyl-demethyl Lercanidipine |
Fórmula molecular |
C₃₇H₄₃N₃O₆ |
Peso molecular |
625.75 |
Sinónimos |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester; 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylam |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)


![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)
![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![5-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)